Cas no 2171940-34-2 (1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol)

1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol
- EN300-1642640
- 2171940-34-2
- 1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol
-
- インチ: 1S/C13H24O2/c1-11(2)8-12(9-11,10-14)13(15)6-4-3-5-7-13/h14-15H,3-10H2,1-2H3
- InChIKey: PYGVRCYQLHOYPF-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCCC1)C1(CO)CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 212.177630004g/mol
- どういたいしつりょう: 212.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 40.5Ų
1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642640-0.1g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 0.1g |
$1119.0 | 2023-06-04 | ||
Enamine | EN300-1642640-5.0g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 5g |
$3687.0 | 2023-06-04 | ||
Enamine | EN300-1642640-10.0g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 10g |
$5467.0 | 2023-06-04 | ||
Enamine | EN300-1642640-1.0g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 1g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1642640-0.5g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 0.5g |
$1221.0 | 2023-06-04 | ||
Enamine | EN300-1642640-10000mg |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 10000mg |
$5467.0 | 2023-09-22 | ||
Enamine | EN300-1642640-250mg |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 250mg |
$1170.0 | 2023-09-22 | ||
Enamine | EN300-1642640-2500mg |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1642640-0.25g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 0.25g |
$1170.0 | 2023-06-04 | ||
Enamine | EN300-1642640-2.5g |
1-[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]cyclohexan-1-ol |
2171940-34-2 | 2.5g |
$2492.0 | 2023-06-04 |
1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-olに関する追加情報
Research Brief on 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol (CAS: 2171940-34-2): Recent Advances and Applications
1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol (CAS: 2171940-34-2) is a cyclobutane- and cyclohexane-containing compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promise in various therapeutic applications, particularly in the development of novel small-molecule drugs. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug discovery.
The synthesis of 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol has been optimized to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving cyclobutylation and subsequent functionalization to achieve the desired product. The study highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.
Pharmacological investigations have revealed that 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol exhibits moderate binding affinity to certain G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. A 2024 preprint on bioRxiv demonstrated its potential as an allosteric modulator of the adenosine A2A receptor, suggesting applications in Parkinson's disease therapy. The compound's ability to cross the blood-brain barrier (BBB) was also confirmed, further supporting its utility in central nervous system (CNS) drug development.
In addition to its neurological applications, 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol has been explored for its anti-inflammatory properties. A recent study in ACS Chemical Biology (2024) reported that the compound inhibits the NF-κB signaling pathway, reducing cytokine production in vitro. These findings position it as a potential lead compound for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Despite these promising results, challenges remain in the clinical translation of 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol. Issues such as metabolic stability, off-target effects, and scalability of synthesis need to be addressed in future research. Ongoing studies are focusing on structural modifications to enhance its pharmacokinetic profile and reduce toxicity.
In conclusion, 1-1-(hydroxymethyl)-3,3-dimethylcyclobutylcyclohexan-1-ol (CAS: 2171940-34-2) represents a versatile scaffold with significant potential in drug discovery. Its unique structural attributes and diverse pharmacological activities make it a compelling subject for further investigation. Future research should prioritize optimizing its therapeutic index and exploring its mechanisms of action in greater detail.
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